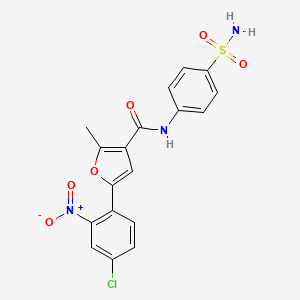

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O6S/c1-10-15(18(23)21-12-3-5-13(6-4-12)29(20,26)27)9-17(28-10)14-7-2-11(19)8-16(14)22(24)25/h2-9H,1H3,(H,21,23)(H2,20,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKDWFLRMZJQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Carboxamide Formation: The carboxamide group is formed by reacting the furan derivative with an amine, such as 4-sulfamoylaniline, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and to enhance safety, especially when handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

Reduction: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Substitution: The sulfamoyl group can participate in various substitution reactions, potentially leading to the formation of sulfonamides.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Substituted Furans: From nucleophilic substitution reactions involving the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study enzyme activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-sensitive enzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The nitro and sulfamoyl groups are known to impart biological activity, making these compounds candidates for drug development, particularly as antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through the interaction of its functional groups with the active site of the enzyme. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfamoyl group can mimic the structure of natural substrates or inhibitors of sulfonamide-sensitive enzymes.

Comparison with Similar Compounds

Structural Analogues in Antifungal and Anticancer Contexts

Compound A (Thiazolyl Hydrazone Derivative):

2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (from ) shares the 5-(4-chloro-2-nitrophenyl)furan core with the target compound but incorporates a thiazole-hydrazone side chain.

| Property | Target Compound* | Compound A | Fluconazole (Control) |

|---|---|---|---|

| Anticandidal MIC | Not reported | 250 µg/mL | 2 µg/mL |

| MCF-7 IC₅₀ | Not reported | 125 µg/mL | N/A |

| NIH/3T3 Toxicity | Not reported | IC₅₀ >500 µg/mL | N/A |

*Biological data for the target compound is unavailable; comparisons are based on structural analogs.

- Key Insight : The thiazolyl hydrazone derivative (Compound A) shows moderate antifungal activity but significantly lower potency than fluconazole. Its anticancer activity against MCF-7 cells (IC₅₀ = 125 µg/mL) suggests that the 5-(4-chloro-2-nitrophenyl)furan scaffold may contribute to cytotoxicity, though the target compound’s methyl and sulfamoylphenyl groups could modulate selectivity or potency .

Pyrrolo-Pyrimidine Derivatives with Sulfamoylphenyl Moieties

Compounds from (e.g., N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide) share the sulfamoylphenyl group but feature a pyrrolo-pyrimidine core instead of a furan.

| Property | Target Compound* | Pyrrolo-Pyrimidine Derivatives |

|---|---|---|

| Core Structure | Furan | Pyrrolo[2,3-d]pyrimidine |

| Sulfamoyl Group | Present | Present |

| Reported Activity | Not available | Synthetic focus; no bioactivity data |

Furan Carboxamides with Varied Substituents

Compound B: 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide () replaces the nitro and sulfamoyl groups with a phenoxymethyl and diethylamino substituent.

| Property | Target Compound | Compound B |

|---|---|---|

| Furan Position | 3-carboxamide | 2-carboxamide |

| Key Substituents | 4-Chloro-2-nitrophenyl | 4-Chloro-3-methylphenoxymethyl |

| Bioactivity | Not reported | Not reported |

- The diethylamino group in Compound B may enhance membrane permeability compared to the sulfamoylphenyl group in the target compound .

Thiophene and Triazole Derivatives

lists 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide , which shares the furan-carboxamide backbone but lacks the nitro and sulfamoyl groups.

- Key Insight : Chlorophenyl and methoxyphenyl substituents in this analog may prioritize lipophilicity over polar interactions, contrasting with the target compound’s nitro and sulfamoyl groups, which could enhance hydrogen bonding or binding to charged residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.